3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride
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Overview
Description
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative. This reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring . The reaction conditions often require a Lewis acid catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound can be achieved through solventless synthesis, where reactants are mixed and heated above their melting points using paraformaldehyde to maintain stoichiometry . This method is advantageous due to its high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted benzoxazines .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an allosteric enhancer of agonist activity at the A1 adenosine receptor, influencing various cellular pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: A closely related compound with similar structural features but lacking the carboxylic acid group.
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine: Another derivative with an oxo group, which alters its chemical reactivity and biological activity.
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride is unique due to its carboxylic acid group, which enhances its solubility and reactivity compared to other benzoxazine derivatives. This functional group also contributes to its potential biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDZKOMVRCUBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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